molecular formula C16H19BrN4 B6460879 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2549039-93-0

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B6460879
CAS No.: 2549039-93-0
M. Wt: 347.25 g/mol
InChI Key: BGOVEDWYIDFEQR-UHFFFAOYSA-N
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Description

The compound 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic molecule that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyrimidine ring with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like chloroform. This reaction yields 4-[(2-bromophenyl)methyl]piperazine.

  • Coupling with Pyrimidine: : The intermediate is then reacted with 6-methylpyrimidine-4-carbaldehyde under reductive amination conditions. A reducing agent such as sodium triacetoxyborohydride is often used to facilitate this step.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring and the methyl group on the pyrimidine ring.

    Coupling Reactions: The piperazine and pyrimidine rings can be further functionalized through coupling reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or thiol derivatives, while oxidation of the methyl group can produce carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has potential applications as a pharmacophore in the design of drugs targeting various receptors and enzymes. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a chlorine atom instead of bromine.

    4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a fluorine atom instead of bromine.

    4-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can influence its reactivity and biological activity, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets, potentially resulting in different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVEDWYIDFEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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